6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Historical Development of Thienopyridine Chemistry
The foundation of thienopyridine chemistry traces back to Thomas Anderson's 19th-century isolation of pyridine derivatives. Steinkopf's 1912 Skraup-type synthesis of thieno[2,3-b]pyridine marked the first deliberate construction of this fused heterocyclic system, though yields remained impractical for decades. Post-1950 advancements revealed the unique electronic interplay between thiophene's π-excessive ring and pyridine's π-deficient system, driving theoretical interest in electron density distributions and reactivity patterns.
Key milestones include:
The tetrahydrothieno[2,3-c]pyridine scaffold emerged as a pharmacologically privileged structure due to its conformational rigidity and hydrogen-bonding capacity.
Scientific Significance of Trifluoromethyl-Substituted Heterocycles
Trifluoromethyl groups induce profound electronic and steric effects in heterocyclic systems:
| Property | Impact on Thienopyridines |
|---|---|
| Lipophilicity | LogP increases by 1.0–1.5 units vs. methyl analogs |
| Metabolic Stability | 3× longer half-life in hepatic microsomes |
| Binding Affinity | 10–100× improvement vs. non-fluorinated analogs |
The 3-(trifluoromethyl)benzamido substituent in the target compound enhances target engagement through:
Academic Research Trajectory of Substituted Thieno[2,3-c]pyridines
Synthetic approaches bifurcate into two strategies:
A. Thiophene-to-pyridine annulation
Benary's 1918 thieno[3,4-c]pyridine synthesis established early precedent, while modern adaptations employ:
- Pomeranz-Fritsch cyclization (78% yield for [2,3-c] systems)
- 1,2,3-Triazole-mediated denitrogenation (2025 breakthrough)
B. Pyridine functionalization
Ortho-halogenated pyridines react with:
- Carbon disulfide (forms thiophene ring via CS2 insertion)
- Phenyl isothiocyanate (introduces N,S-containing substituents)
Structure-activity relationship (SAR) studies reveal:
| Position | Modification | Biological Impact |
|---|---|---|
| 2-amide | Aryl substitution | 5× CNS permeability |
| 6-benzyl | Para-chloro addition | 92% PDE4B inhibition |
| 3-carboxamide | Methyl esterification | 3× aqueous solubility |
Current Research Landscape and Knowledge Gaps
Despite advances, critical challenges persist:
Synthetic Limitations
- Isomer instability: Thieno[3,4-b/c]pyridines degrade 12× faster than systems
- Scalability: Current metal-free methods yield ≤65% for gram-scale production
Structural Opportunities
| Unmodified Position | Potential Functionalization |
|---|---|
| 4,5,6,7-tetrahydro | Spirocyclic ring formation |
| 7-CH2 | Biotinylation for target ID |
| Carboxamide NH | Hydrogen-bond donor tuning |
Recent breakthroughs include Eroğlu's 2025 acid-mediated denitrogenation strategy, enabling first-time synthesis of imidazo[1,5-α]thieno[2,3-c]pyridines. However, computational models predict 142 unexplored substitution patterns within this scaffold, highlighting vast untapped potential.
Properties
IUPAC Name |
6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S.ClH/c24-23(25,26)16-8-4-7-15(11-16)21(31)28-22-19(20(27)30)17-9-10-29(13-18(17)32-22)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H2,27,30)(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCCCNIHZPYDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
- Molecular Formula : C23H21ClF3N3O2S
- Molecular Weight : 495.9 g/mol
- CAS Number : 1216687-65-8
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted thiophene derivatives with benzyl amines and trifluoromethyl-containing reagents. The synthesis often utilizes catalytic methods to enhance yield and specificity, such as Pd-, Cu-, or Ni-catalyzed reactions .
Antimicrobial Activity
Recent studies have shown that similar compounds in the tetrahydrothieno[2,3-c]pyridine class exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) against E. coli: 50 µM.
- Compounds in this class have shown activity against various Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. The results indicate that modifications in the structure can lead to enhanced potency:
- A derivative with a thiophene ring exhibited 21-fold increased hPNMT inhibitory potency compared to its benzylamine counterpart .
Anti-Cancer Potential
Thiophene derivatives have been investigated for their anti-cancer properties. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells. In vitro studies have indicated promising results against specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several derivatives of tetrahydrothieno[2,3-c]pyridine. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 75 |
| Compound C | Streptococcus agalactiae | 100 |
Study 2: Enzyme Inhibition
In a comparative analysis of hPNMT inhibitors:
- The compound was found to have a selectivity ratio favoring hPNMT over α2-adrenoceptors, indicating its potential therapeutic application in conditions related to catecholamine dysregulation.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation and survival .
- The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and biological activity, potentially improving its efficacy as an anticancer agent.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Mechanism
A study focusing on a related thieno[2,3-c]pyridine derivative demonstrated that it inhibited the proliferation of human leukemia cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to bind to DNA and interfere with replication was also noted, providing insight into its mechanism of action against cancer cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that a structural analog exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Similar structure | High | Moderate |
| Compound B | Related thieno derivative | Moderate | High |
| 6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | Unique structure | Promising | Potential |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives with variations in substituents at positions 2, 3, and 4. Key analogues and their distinguishing features are summarized below:
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Findings from Structure-Activity Relationship (SAR) Studies
Trifluoromethyl Substitution: The 3-(trifluoromethyl) group on the benzamido moiety is critical for enhancing receptor binding affinity and allosteric modulation, as demonstrated in adenosine A1 receptor studies .
Amino and Carbonyl Groups: The 2-amino and carbonyl groups in the benzamido chain are essential for activity; removal or substitution abolishes binding .
Position 6 Substituents: Benzyl vs. Acyl Groups: Benzyl substitution (as in the target compound) improves metabolic stability compared to acyl groups (e.g., 7c, 7h), which may undergo enzymatic hydrolysis . Chloro vs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
